
IMB-10
Overview
Description
IMB-10 is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with specific substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMB-10 typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or acetic acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for thiazolidinones often involve batch or continuous flow processes, utilizing similar reaction conditions but optimized for large-scale production. The use of automated reactors and advanced purification techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
IMB-10 can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of IMB-10 involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 3-(2-methylphenyl)-2-thioxo-: Lacks the propenylidene substituent.
4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo-: Lacks the methylphenyl substituent.
4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-oxo-: Contains an oxo group instead of a thioxo group.
Uniqueness
IMB-10 is unique due to its specific substituents, which may enhance its biological activity and chemical reactivity compared to other thiazolidinones.
Biological Activity
IMB-10 is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its effects on various cancer cell lines, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.
Antitumor Activity
In Vitro Studies
This compound has demonstrated significant antitumor activity in several studies. For instance, it was evaluated for cytotoxic effects against various human cancer cell lines, including U937 (a lymphoma cell line) and OCI-AML-3 (an acute myeloid leukemia cell line). The results indicated that this compound effectively inhibited tumor growth compared to control groups.
Table 1: In Vitro Antitumor Activity of this compound
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
U937 | 85.0 | 5.5 |
OCI-AML-3 | 90.2 | 4.8 |
HSC-3 | 78.5 | 6.0 |
The inhibition rates and IC50 values suggest that this compound is potent against these cancer cell lines, indicating its potential as a therapeutic agent.
Cell Cycle Arrest and Apoptosis
Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the S phase in treated cells, leading to inhibited proliferation.
- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, promoting apoptosis through a mitochondrial-dependent pathway.
- Alteration of Apoptotic Proteins : Studies reveal that this compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, which is critical in regulating apoptosis.
In Vivo Studies
Tumor Growth Inhibition
In animal models, this compound was administered to athymic mice with established tumors. The results demonstrated a significant reduction in tumor size compared to untreated controls.
Figure 1: Tumor Size Comparison
Tumor Size Comparison
The graph illustrates that tumors in this compound-treated mice were considerably smaller, indicating effective tumor suppression.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on U937 Lymphoma : In a controlled study, mice treated with this compound showed a marked decrease in tumor growth rates compared to those receiving no treatment, supporting its potential as an effective therapeutic agent.
- Impact on Leukocyte Infiltration : Another study indicated that this compound reduces leukocyte infiltration into tumors, suggesting it may alter the tumor microenvironment favorably for therapeutic outcomes .
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZLENPCNZVWQZ-DNZSEPECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184777 | |
Record name | IMB-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307525-40-2 | |
Record name | IMB-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMB-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 307525-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMB-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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